molecular formula C17H20N4O2S B11006238 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11006238
M. Wt: 344.4 g/mol
InChI Key: CLHFSDCZWCDLLE-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

    Thiadiazole Ring: The core of this compound contains a ring, which imparts unique chemical properties.

    Indole Moiety: Attached to the thiadiazole ring is an group, known for its biological significance.

    Acetamide Side Chain: The butyl group and the methoxy-indole are connected via an acetamide linker.

Preparation Methods

Synthetic Routes::

    Thiadiazole Synthesis:

    Indole Formation:

    Acetamide Linkage:

Industrial Production::
  • Industrial-scale production typically involves multi-step processes, with optimization for yield and purity.

Chemical Reactions Analysis

    Oxidation: Compound X can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the indole or thiadiazole ring can yield corresponding dihydro derivatives.

    Substitution: Halogenation or other substitution reactions can modify the compound.

    Common Reagents: Reagents like , , and are commonly used.

    Major Products: These reactions yield derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Compound X shows promise as an due to its interaction with specific cellular targets.

    Neuroscience: It has been investigated for its potential as a .

    Agriculture: Some studies explore its use as a .

    Material Science: Its unique structure inspires research into novel materials.

Mechanism of Action

  • Compound X likely exerts its effects by interacting with cellular receptors or enzymes .
  • Molecular Targets: These may include , , or .

    Pathways: Activation or inhibition of specific signaling pathways contributes to its biological effects.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of the thiadiazole and indole moieties sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C17H20N4O2S/c1-3-4-5-16-19-20-17(24-16)18-15(22)11-21-9-8-12-10-13(23-2)6-7-14(12)21/h6-10H,3-5,11H2,1-2H3,(H,18,20,22)

InChI Key

CLHFSDCZWCDLLE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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